(+/-)-3-tert-Butoxy-1,2-propanediol chemical properties
(+/-)-3-tert-Butoxy-1,2-propanediol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (+/-)-3-tert-Butoxy-1,2-propanediol
Introduction
(+/-)-3-tert-Butoxy-1,2-propanediol, also known as (±)-1-tert-Butylglycerol, is a versatile chemical intermediate that holds significant value for researchers and scientists in organic synthesis and drug development.[1][2] Its structure, which combines a sterically hindered tert-butoxy ether group with a vicinal diol, provides a unique platform for constructing more complex molecules. The tert-butyl ether serves as a robust protecting group for the primary hydroxyl of glycerol, allowing for selective reactions at the secondary and primary hydroxyl positions of the propanediol backbone. This guide offers a comprehensive overview of its chemical properties, spectral characteristics, synthesis, and applications, providing field-proven insights for its effective utilization in a laboratory setting.
Core Chemical and Physical Properties
The fundamental properties of a compound dictate its behavior in a reaction and the methods required for its handling and purification. (+/-)-3-tert-Butoxy-1,2-propanediol is a stable organic compound with predictable characteristics.[]
| Property | Value | Source |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propane-1,2-diol | PubChem[4] |
| Synonyms | (±)-1-tert-Butylglycerol, (±)-Glycerol 1-tert-butyl ether | Santa Cruz Biotechnology[1] |
| CAS Number | 74338-98-0 | PubChem[4] |
| Molecular Formula | C₇H₁₆O₃ | PubChem[4] |
| Molecular Weight | 148.20 g/mol | PubChem[4] |
| Canonical SMILES | CC(C)(C)OCC(CO)O | BOC Sciences[] |
| InChIKey | JPWDLYMEUNBLIR-UHFFFAOYSA-N | PubChem[4] |
| Kovats Retention Index | 1094 (Semi-standard non-polar) | PubChem[4] |
Spectral Data Interpretation: A Scientist's Perspective
Spectroscopic analysis is crucial for confirming the identity and purity of a chemical compound. The following is an expert interpretation of the expected spectral data for (+/-)-3-tert-Butoxy-1,2-propanediol, explaining the causality behind the signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments. We expect a large singlet around δ 1.2 ppm, integrating to 9H, which is characteristic of the magnetically equivalent protons of the tert-butyl group. The protons on the propanediol backbone (-O-CH₂-CH(OH)-CH₂OH) will appear as a series of more complex multiplets between δ 3.4 and 3.8 ppm due to diastereotopic effects and spin-spin coupling. The two hydroxyl protons will typically appear as broad singlets, and their chemical shift can vary depending on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum is expected to show five distinct signals, confirming the carbon framework.[4]
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A signal around δ 27.5 ppm corresponding to the three equivalent methyl carbons of the tert-butyl group.
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A signal around δ 73.5 ppm for the quaternary carbon of the tert-butyl group.
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Signals for the three carbons of the propanediol backbone, typically in the range of δ 60-75 ppm. The C-O bonds cause a significant downfield shift.
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Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule.[4]
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O-H Stretch: A prominent, broad absorption band will be observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl (-OH) groups of the diol.
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C-H Stretch: Sharp peaks between 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the alkyl groups (tert-butyl and propanediol backbone).
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C-O Stretch: Strong C-O stretching bands for the ether and alcohol functionalities will be present in the fingerprint region, typically between 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.[4]
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Molecular Ion (M+): The molecular ion peak is expected at m/z 148.
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Fragmentation: A significant fragment at m/z 91 would result from the loss of a tert-butyl group ([M-57]+). Another common fragmentation pathway is the loss of water ([M-18]+) from the diol moiety.
Synthesis and Purification Protocol
A reliable synthesis is paramount for obtaining high-quality material. The most common and efficient method for preparing (+/-)-3-tert-Butoxy-1,2-propanediol is the base-catalyzed ring-opening of glycidol with tert-butanol.
Causality in Experimental Design
The choice of a base catalyst, such as potassium tert-butoxide, is strategic. It deprotonates tert-butanol to form the tert-butoxide anion, a potent nucleophile that attacks the less sterically hindered primary carbon of the epoxide ring of glycidol. This ensures regioselectivity and high yield of the desired 1-substituted product. The reaction is typically performed in an excess of tert-butanol, which also serves as the solvent.
Step-by-Step Synthesis Workflow
Reagents and Equipment:
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Glycidol
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tert-Butanol
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Potassium tert-butoxide (catalyst)
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Separatory funnel
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Drying agent (e.g., anhydrous MgSO₄)
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Distillation apparatus
Protocol:
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Setup: Assemble a dry round-bottom flask with a reflux condenser under an inert atmosphere (e.g., Nitrogen).
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Reagents: Charge the flask with an excess of dry tert-butanol.
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Catalyst: Add a catalytic amount of potassium tert-butoxide to the flask and stir until dissolved.
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Addition: Slowly add glycidol to the solution at room temperature. An exothermic reaction may be observed.
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Reaction: Heat the mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the consumption of glycidol.
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Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.
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Washing: Wash the combined organic layers with brine to remove residual water and salts.
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Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation to obtain pure (+/-)-3-tert-Butoxy-1,2-propanediol.
Workflow Visualization
Caption: Synthesis workflow for (+/-)-3-tert-Butoxy-1,2-propanediol.
Reactivity and Applications in Drug Development
The synthetic utility of (+/-)-3-tert-Butoxy-1,2-propanediol stems from the differential reactivity of its functional groups. The tert-butoxy group is a stable ether, while the vicinal diol offers two sites for further chemical modification.
Role as a Protected Glycerol Synthon
This compound is essentially a glycerol molecule where the primary hydroxyl group is protected by a bulky tert-butyl group. This protection is stable to a wide range of reaction conditions, including those involving moderately strong bases and nucleophiles. This allows chemists to selectively functionalize the remaining primary and secondary hydroxyl groups. For instance, the primary -CH₂OH can be selectively oxidized or converted into a leaving group for nucleophilic substitution.
Precursor to Chiral Building Blocks
The propanediol backbone is a common structural motif in many pharmaceuticals. For example, the related compound 3-(tert-butylamino)propane-1,2-diol is a crucial intermediate in the synthesis of β-adrenergic blockers like Timolol, a drug used to treat glaucoma.[5][6] While our topic compound has a tert-butoxy group instead of a tert-butylamino group, it serves as an excellent starting point or analogue for developing synthetic routes to similar pharmacologically relevant scaffolds. The diol can be converted into a chiral epoxide, or enzymatic resolution can be employed to separate the enantiomers, providing access to enantiomerically pure building blocks essential for modern asymmetric synthesis.
Reaction Pathway Visualization
Caption: Potential derivatization pathways for the title compound.
Safety and Handling
As with any chemical reagent, proper handling is essential for laboratory safety. While specific hazard data for this exact compound is limited, information for structurally similar chemicals, like 3-butoxypropan-2-ol, suggests that it should be handled with care.
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Hazards: May cause skin and serious eye irritation. Assumed to be a flammable liquid and vapor.
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Precautions:
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Handle in a well-ventilated area or a chemical fume hood.
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Keep away from heat, sparks, open flames, and other ignition sources.
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Take precautionary measures against static discharge.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.
Conclusion
(+/-)-3-tert-Butoxy-1,2-propanediol is a valuable and versatile building block for organic synthesis. Its key feature—a stable tert-butyl ether protecting a primary hydroxyl group on a glycerol backbone—provides a strategic advantage for the synthesis of complex molecules and pharmaceutical intermediates. A thorough understanding of its physicochemical properties, spectral characteristics, and reactivity allows researchers to leverage its full potential in designing innovative and efficient synthetic routes.
References
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3-Tert-butoxy-1,2-propanediol. PubChem, National Center for Biotechnology Information. [Link]
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3-((Tert-butyl)dioxy)-1,2-propanediol. PubChem, National Center for Biotechnology Information. [Link]
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3-Butoxy-1,2-propanediol. PubChem, National Center for Biotechnology Information. [Link]
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Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. PubMed, National Library of Medicine. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. (±)-3-tert-Butoxy-1,2-propanediol = 97.0 GC 74338-98-0 [sigmaaldrich.com]
- 4. 3-Tert-butoxy-1,2-propanediol | C7H16O3 | CID 5228468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
